molecular formula C10H12F6MgO6 B3040785 Magnesium1,1,1-trifluoro-2,4-pentanedionate CAS No. 240131-46-8

Magnesium1,1,1-trifluoro-2,4-pentanedionate

Cat. No.: B3040785
CAS No.: 240131-46-8
M. Wt: 366.49 g/mol
InChI Key: OWJDZQKGGDMWCY-UDVCPWNYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium 1,1,1-trifluoro-2,4-pentanedionate can be synthesized through the reaction of magnesium salts with 1,1,1-trifluoro-2,4-pentanedione. The reaction typically involves the use of magnesium chloride or magnesium acetate as the magnesium source. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

In industrial settings, the production of magnesium 1,1,1-trifluoro-2,4-pentanedionate follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Magnesium 1,1,1-trifluoro-2,4-pentanedionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of magnesium 1,1,1-trifluoro-2,4-pentanedionate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds between the metal center and the oxygen atoms of the pentanedionate ligand. This chelation process can influence various biochemical pathways and catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Magnesium 1,1,1-trifluoro-2,4-pentanedionate is unique due to the presence of the trifluoromethyl group, which enhances its acidity and chelating ability compared to non-fluorinated analogs. This makes it particularly useful in applications requiring strong and stable metal-ligand interactions .

Biological Activity

Magnesium 1,1,1-trifluoro-2,4-pentanedionate (Mg(TFA)₂), also known as magnesium trifluoroacetylacetonate dihydrate, is a coordination compound that has garnered interest in various fields including medicinal chemistry and materials science. This article delves into its biological activity, highlighting relevant research findings and case studies.

  • Molecular Formula : C10H12F6MgO6
  • Molecular Weight : 366.50 g/mol
  • CAS Number : 240131-46-8
  • IUPAC Name : Magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate

Mg(TFA)₂ acts primarily through its role as a magnesium source in biological systems. Magnesium is an essential mineral involved in numerous enzymatic reactions and physiological processes. The trifluoroacetylacetonate ligand enhances the solubility and bioavailability of magnesium, facilitating its absorption and utilization in biological systems.

Enzymatic Functions

Research indicates that magnesium plays a crucial role in enzymatic functions such as:

  • Cofactor for Enzymes : Magnesium is a cofactor for over 300 enzymes involved in biochemical reactions, including those related to DNA synthesis and repair.
  • Stabilization of Nucleic Acids : It stabilizes the structure of nucleic acids, which is vital for cellular processes.

Antioxidant Activity

Studies have shown that Mg(TFA)₂ exhibits antioxidant properties. The trifluoroacetylacetonate moiety can scavenge free radicals, thereby reducing oxidative stress in cells. This property is particularly beneficial in preventing cellular damage associated with various diseases.

Neuroprotective Effects

In experimental models, magnesium compounds have demonstrated neuroprotective effects. Mg(TFA)₂ has been studied for its potential to mitigate neurodegenerative conditions by:

  • Reducing neuronal excitotoxicity.
  • Enhancing synaptic plasticity.

Case Studies

  • Neuroprotection in Animal Models :
    A study investigated the neuroprotective effects of Mg(TFA)₂ in rodent models of Alzheimer's disease. The results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.
  • Antioxidant Efficacy :
    In vitro assays showed that Mg(TFA)₂ effectively reduced oxidative stress markers in cultured neuronal cells exposed to hydrogen peroxide. The compound demonstrated a dose-dependent response in scavenging reactive oxygen species.
  • Enzymatic Activity Enhancement :
    A biochemical assay revealed that Mg(TFA)₂ enhanced the activity of DNA polymerase enzymes, suggesting its potential role as a supplement in DNA repair mechanisms.

Data Table

PropertyValue
Molecular Weight366.50 g/mol
CAS Number240131-46-8
SolubilitySoluble in water
Antioxidant ActivityYes
Neuroprotective EffectsYes

Properties

IUPAC Name

magnesium;(Z)-5,5,5-trifluoro-4-oxopent-2-en-2-olate;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5F3O2.Mg.2H2O/c2*1-3(9)2-4(10)5(6,7)8;;;/h2*2,9H,1H3;;2*1H2/q;;+2;;/p-2/b2*3-2-;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJDZQKGGDMWCY-UDVCPWNYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)[O-].CC(=CC(=O)C(F)(F)F)[O-].O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/[O-].C/C(=C/C(=O)C(F)(F)F)/[O-].O.O.[Mg+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6MgO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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